molecular formula C17H28N2O3S B2805131 N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946383-10-4

N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2805131
CAS No.: 946383-10-4
M. Wt: 340.48
InChI Key: CXPZITBWGNVEEX-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the one you’re interested in, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a topic of ongoing research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the specific substituents attached to the piperidine ring. In general, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Fluorescence and Zinc Sensing

One study discusses the synthesis of analogues related to a Zinquin-related fluorophore, showcasing the compound's involvement in fluorescence and zinc sensing. This research highlights the compound's capacity to form fluorescent complexes with Zn(II), except for specific derivatives, marking its significance in biochemical applications involving zinc detection (M. Kimber et al., 2003).

Antitumor Activity

Another study focuses on the synthesis of sulfamido-anthraquinones, including derivatives similar to the compound , to evaluate their antitumor potential. The findings suggest slight antitumor activity for specific derivatives, pointing towards the compound's utility in the development of anticancer agents (M. Teijeira et al., 1996).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, containing Schiff base, has shown promising properties for photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (M. Pişkin et al., 2020).

Anti-HIV Potential

A series of derivatives related to the compound were synthesized and tested for their potential as anti-HIV agents. Selected derivatives demonstrated effective in vitro anti-HIV-1 activity, indicating the compound's relevance in the development of new treatments for HIV (Z. Brzozowski & F. Sa̧czewski, 2007).

Future Directions

The field of piperidine derivatives is a vibrant area of research, with potential applications in the development of new pharmaceuticals . Future research will likely continue to explore the synthesis of new piperidine derivatives, their potential biological activities, and their mechanisms of action.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-11-14(3)5-6-16(17)22-4/h5-6,11,13,15,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPZITBWGNVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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